molecular formula C9H14O3 B14250955 (3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione CAS No. 180089-66-1

(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione

Katalognummer: B14250955
CAS-Nummer: 180089-66-1
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: WENGDWLJTQGDNF-LYFYHCNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione is a chiral compound with a unique structure that includes an oxane ring substituted with ethyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S,5S,6R)-6-Methyl-3,5-dimethyloxane-2,4-dione: Similar structure but with a different substituent.

    (3S,5S,6R)-6-Propyl-3,5-dimethyloxane-2,4-dione: Another similar compound with a different alkyl group.

Uniqueness

(3S,5S,6R)-6-Ethyl-3,5-dimethyloxane-2,4-dione is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of features can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

180089-66-1

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

(3S,5S,6R)-6-ethyl-3,5-dimethyloxane-2,4-dione

InChI

InChI=1S/C9H14O3/c1-4-7-5(2)8(10)6(3)9(11)12-7/h5-7H,4H2,1-3H3/t5-,6-,7+/m0/s1

InChI-Schlüssel

WENGDWLJTQGDNF-LYFYHCNISA-N

Isomerische SMILES

CC[C@@H]1[C@@H](C(=O)[C@@H](C(=O)O1)C)C

Kanonische SMILES

CCC1C(C(=O)C(C(=O)O1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.